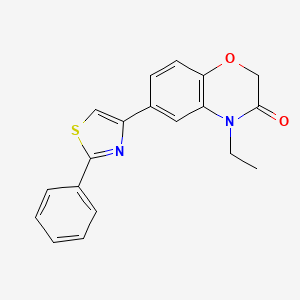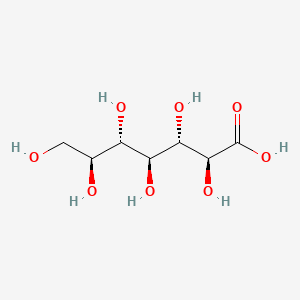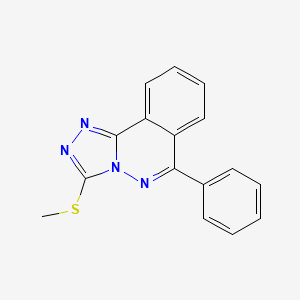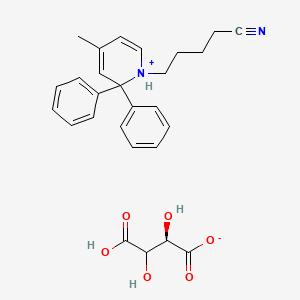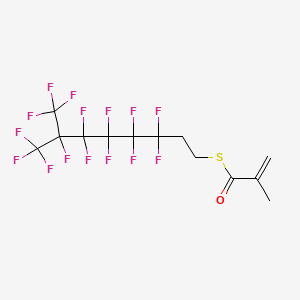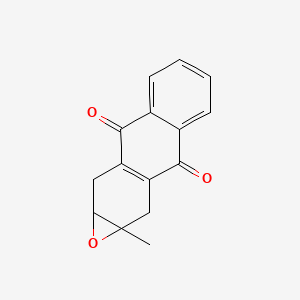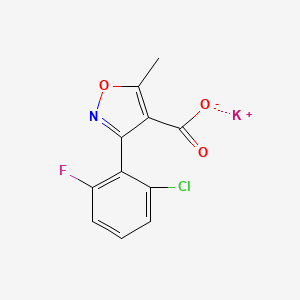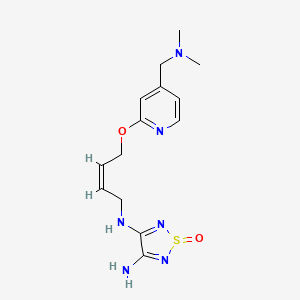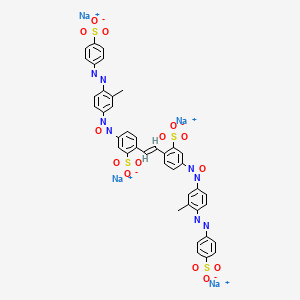
Tetrasodium 4,4'-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the textile and paper industries as a fluorescent whitening agent. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the brightness and whiteness of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate involves multiple steps, including diazotization, coupling, and sulfonation reactions. The process typically begins with the diazotization of 3-methyl-4-aminobenzenesulfonic acid, followed by coupling with 4-sulfonatophenylhydrazine to form the azo compound. This intermediate is then reacted with oxadiaziridinylstilbene to produce the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, where the reactions are carefully monitored and controlled. The final product is then purified through filtration, crystallization, and drying processes to obtain the tetrasodium salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amines and other reduced forms of the compound.
Substitution: Derivatives with new functional groups replacing the sulfonate groups.
Scientific Research Applications
Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell and tissue imaging.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process. The molecular targets and pathways involved include interactions with various substrates and materials, enhancing their optical properties.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulphonatophenyl)azo]naphthalene-2-sulphonate]
- Tetrasodium 4,4’-bis(2-sulfonatophenylazo)stilbene-2,2’-disulphonate
Uniqueness
Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate is unique due to its specific structural features, such as the presence of oxadiaziridinyl groups and the particular arrangement of azo and sulfonate groups. These features contribute to its distinct fluorescence properties and make it highly effective as a whitening agent compared to other similar compounds.
Properties
CAS No. |
96873-61-9 |
|---|---|
Molecular Formula |
C40H28N8Na4O14S4 |
Molecular Weight |
1064.9 g/mol |
IUPAC Name |
tetrasodium;5-[3-[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]oxadiaziridin-2-yl]-2-[(E)-2-[4-[3-[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H32N8O14S4.4Na/c1-25-21-31(13-19-37(25)43-41-29-7-15-35(16-8-29)63(49,50)51)45-47(61-45)33-11-5-27(39(23-33)65(55,56)57)3-4-28-6-12-34(24-40(28)66(58,59)60)48-46(62-48)32-14-20-38(26(2)22-32)44-42-30-9-17-36(18-10-30)64(52,53)54;;;;/h3-24H,1-2H3,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b4-3+,43-41?,44-42?;;;; |
InChI Key |
ILMOHSXFHWROGI-RVWSMIFSSA-J |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2N(O2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N(O5)C6=CC(=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N2N(O2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N(O5)C6=CC(=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


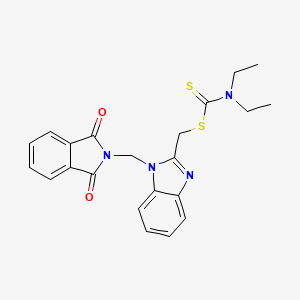
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
